molecular formula C4H7NO2 B12980611 (1S,2R)-2-Aminocyclopropane-1-carboxylic acid

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B12980611
M. Wt: 101.10 g/mol
InChI Key: LHKAUBTWBDZARW-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative known for its significant role in plant physiology and its potential applications in medicinal chemistry. This compound is a conformationally rigid analog of natural amino acids and serves as a precursor in the biosynthesis of ethylene, a crucial plant hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic hydrolysis of lactones or other suitable precursors can yield the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1

InChI Key

LHKAUBTWBDZARW-STHAYSLISA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(=O)O

Canonical SMILES

C1C(C1N)C(=O)O

Origin of Product

United States

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